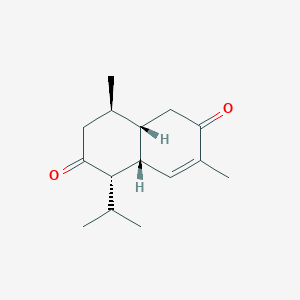
1-Iodopropane--d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Iodopropane, also known as n-Propyl iodide, is a colorless, flammable chemical compound . It has the chemical formula C3H7I . It is prepared by heating n-propyl alcohol with iodine and phosphorus .
Synthesis Analysis
1-Iodopropane can be synthesized by heating n-propyl alcohol with iodine and phosphorus . It can also be used for the alkylation of pyrrole by reacting with potassium salts of pyrrole to synthesize 1-n-propylpyrrole .Molecular Structure Analysis
The molecular formula of 1-Iodopropane is C3H7I . The average mass is 169.992 Da and the monoisotopic mass is 169.959229 Da .Chemical Reactions Analysis
1-Iodopropane can participate in nucleophilic substitution reactions. For example, it can react with hydroxide ions to produce alcohols . It can also react with ammonia to produce primary amines .Physical And Chemical Properties Analysis
1-Iodopropane is a colorless liquid with a molar mass of 169.993 g·mol−1 . It has a melting point of −101.40 °C and a boiling point range of 101.6 to 103.2 °C . The density is 1.743 g/mL at 25 °C .Mechanism of Action
Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Iodopropane-d5 involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "1-Propanol-d5", "Hydrogen iodide (HI)", "Phosphorus triiodide (PI3)", "Sodium hydroxide (NaOH)", "Sodium sulfate (Na2SO4)", "Methanol (CH3OH)" ], "Reaction": [ "Step 1: 1-Propanol-d5 is reacted with hydrogen iodide (HI) in the presence of phosphorus triiodide (PI3) to form 1-iodopropane-d5 and water.", "Step 2: The crude product is washed with sodium hydroxide (NaOH) solution to remove any remaining acid impurities.", "Step 3: The product is then dried over sodium sulfate (Na2SO4) and distilled to obtain pure 1-iodopropane-d5.", "Step 4: To ensure complete removal of any remaining impurities, the product can be further purified by recrystallization from methanol (CH3OH)." ] } | |
CAS RN |
1219794-94-1 |
Product Name |
1-Iodopropane--d5 |
Molecular Formula |
C3H2D5I |
Molecular Weight |
175.0229589 |
synonyms |
1-Iodopropane--d5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-5-chloroimidazo[1,2-A]pyrazine](/img/structure/B1148697.png)

![Adenosine, N-[(3-methoxyphenyl)methyl]-](/img/structure/B1148704.png)
![Glycine, N-[2-[[(9H-fluoren-9-ylMethoxy)carbonyl]aMino]ethyl]-N-[[2-oxo-4-[[(phenylMethoxy)carbonyl]aMino]-1(2H)-pyriMidinyl]acetyl]-](/img/structure/B1148711.png)

